Technical Documentation Center

2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol
  • CAS: 64230-73-5

Core Science & Biosynthesis

Foundational

safety data sheet SDS for 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol

Technical Guide & Safety Protocol: 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol Executive Summary & Scope This technical guide provides a comprehensive safety and handling framework for 2-Amino-3-(4-chlorophenyl)-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Safety Protocol: 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol

Executive Summary & Scope

This technical guide provides a comprehensive safety and handling framework for 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol , a specialized chiral amino alcohol often utilized as a pharmaceutical intermediate or metabolic probe. Unlike standard Safety Data Sheets (SDS), this document integrates physicochemical properties with practical laboratory workflows, offering researchers a "self-validating" protocol for safe usage.

Target Audience: Medicinal Chemists, Process Development Scientists, and HSE Officers. Primary Hazard Class: Acute Toxicity (Oral), Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory).

Chemical Identity & Characterization

Understanding the structural moieties of this compound is critical for predicting its reactivity and biological interaction. The molecule features a lipophilic 4-chlorophenyl tail and a polar amino-alcohol head , creating an amphiphilic profile that facilitates membrane permeability—a key factor in its potential toxicity.

Parameter Technical Specification
Chemical Name 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol
CAS Number (HCl Salt) 2060008-29-7 (Primary commercial form)
Molecular Formula C₁₀H₁₄ClNO (Free Base) / C₁₀H₁₅Cl₂NO (HCl Salt)
Molecular Weight 199.68 g/mol (Free Base) / 236.14 g/mol (HCl Salt)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate, pH dependent)
pKa (Predicted) ~9.5 (Amine group)

Analyst Insight: The presence of the quaternary carbon at the


-position (relative to the amine) hinders metabolic deamination, potentially increasing the compound's half-life compared to non-methylated analogs like 4-chlorophenylalaninol.

Hazard Identification & Risk Assessment (GHS)

This section synthesizes standard GHS classifications with Structure-Activity Relationship (SAR) analysis to provide a realistic risk profile.

Signal Word: WARNING

Hazard Category H-Code Hazard Statement Mechanistic Basis
Acute Toxicity (Oral) H302 Harmful if swallowed.Chlorinated aromatics often exhibit higher oral bioavailability and lipophilicity, facilitating systemic absorption.
Skin Irritation H315 Causes skin irritation.Primary amines are basic and can disrupt the stratum corneum lipid barrier.
Eye Damage/Irritation H319 Causes serious eye irritation.The basic nitrogen and hydroxyl group can cause pH shifts on the ocular surface, leading to protein denaturation.
STOT - Single Exp. H335 May cause respiratory irritation.Dust inhalation can irritate mucous membranes due to local alkalinity.

Technical Handling & Storage Protocols

To maintain chemical integrity and ensuring operator safety, the following protocols must be strictly adhered to. The compound's amine functionality makes it susceptible to reacting with atmospheric CO₂ (carbamate formation), while the alcohol group is prone to oxidation.

Storage Architecture
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon (Ar) or Nitrogen (N₂).

  • Container: Amber glass vials with PTFE-lined caps to prevent photolytic degradation of the chlorophenyl moiety over extended periods.

Safe Handling Workflow (Visualization)

The following diagram outlines the decision logic for handling this compound, integrating engineering controls with PPE requirements.

HandlingProtocol Start Start: Material Receipt Inspection Visual Inspection: Integrity of Seal & Desiccant Start->Inspection Storage Storage: 2-8°C, Inert Gas, Amber Vial Inspection->Storage Pass UsageDecision Usage Required? Storage->UsageDecision UsageDecision->Storage No Prep Preparation: Equilibrate to RT (prevent condensation) UsageDecision->Prep Yes Weighing Weighing: Inside Fume Hood / Static Control Prep->Weighing PPE: Nitrile Gloves + Lab Coat Solubilization Solubilization: DMSO/MeOH (Avoid chlorinated solvents if possible) Weighing->Solubilization Waste Waste Disposal: Halogenated Organic Waste Stream Solubilization->Waste Post-Experiment

Figure 1: Logic flow for the safe receipt, storage, and utilization of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol.

Emergency Response & First Aid

Every laboratory handling this compound must have a predefined response plan. The "Self-Validating" aspect of this protocol requires that Diphoterine® or standard saline eye wash stations be verified functional before opening the vial.

Exposure Scenarios
  • Ocular Exposure (Critical):

    • Immediate Action: Flush eyes with tepid water or saline for minimum 15 minutes .

    • Mechanism:[1] The basic amine can cause rapid corneal saponification. Immediate dilution is vital to restore neutral pH.

    • Follow-up: Seek ophthalmological evaluation if redness persists.

  • Dermal Exposure:

    • Immediate Action: Wash with non-abrasive soap and water. Remove contaminated clothing.

    • Caution: Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase the transdermal absorption of the lipophilic chlorophenyl group.

  • Inhalation:

    • Immediate Action: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Management Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Spill->Assess Solid Solid Spill Assess->Solid Liquid Solution Spill Assess->Liquid ActionSolid Action: Wet wipe/HEPA Vacuum Avoid Dust Generation Solid->ActionSolid ActionLiquid Action: Absorb with Vermiculite Do NOT use sawdust (reaction risk) Liquid->ActionLiquid Disposal Disposal: Seal in HazMat Bag Label 'Toxic/Irritant' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Operational decision tree for managing spills, differentiating between solid powder and solution states.

Toxicological & Ecological Analysis

Structure-Activity Relationship (SAR)
  • Chlorophenyl Moiety: Introduction of a chlorine atom at the para-position of the phenyl ring generally increases metabolic stability (blocking para-hydroxylation) and lipophilicity (LogP increase). This suggests the compound may persist longer in biological systems than its non-chlorinated analogs.

  • Amino-Alcohol Motif: This functional group pair mimics neurotransmitter precursors (e.g., norepinephrine, dopamine). While exact pharmacological data may be proprietary, researchers should treat this compound as a potential neuromodulator or false substrate for monoamine transporters.

Ecological Impact
  • Persistence: The C-Cl bond is resistant to hydrolysis and rapid biodegradation.

  • Disposal: strictly prohibits release into municipal water systems. All waste must be categorized as Halogenated Organic Waste for high-temperature incineration.

References

  • Sigma-Aldrich. (n.d.). 2-Amino-2-methylpropan-1-ol Derivatives & Salts. Retrieved from

  • PubChem. (2024). 2-amino-3-(4-chlorophenyl)-2-methylpropan-1-ol (Compound Summary). National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria. Retrieved from

  • CymitQuimica. (2024). Product Sheet: 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride. Retrieved from

Sources

Exploratory

A Technical Guide to the Synthesis of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol: A Review of Plausible Synthetic Strategies

Abstract Introduction and Strategic Overview The synthesis of complex organic molecules is a cornerstone of pharmaceutical research and development. Substituted amino alcohols, in particular, are privileged structures fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Strategic Overview

The synthesis of complex organic molecules is a cornerstone of pharmaceutical research and development. Substituted amino alcohols, in particular, are privileged structures found in a wide array of biologically active compounds. The target molecule, 2-amino-3-(4-chlorophenyl)-2-methylpropan-1-ol[1], combines several key pharmacophoric features: a primary amino group, a tertiary alcohol, and a halogenated aromatic ring. The rational design of a synthetic route to this molecule requires an approach that is efficient, scalable, and founded on reliable chemical transformations.

This whitepaper provides a detailed examination of a proposed primary synthetic pathway and briefly considers alternatives. Our core recommendation leverages the Nitroaldol (Henry) reaction, which offers an elegant and direct method for assembling the carbon skeleton of the target compound from simple, commercially available precursors. The subsequent reduction of the nitro intermediate is a well-established and high-yielding transformation, making this overall strategy highly attractive for laboratory-scale synthesis and potential scale-up.

Retrosynthetic Analysis

A logical starting point for devising any synthesis is a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials. For 2-amino-3-(4-chlorophenyl)-2-methylpropan-1-ol, the most logical disconnections are at the C2-C3 bond and the C-N bond.

  • C-N Disconnection: The primary amine can be traced back to a nitro group, a common and highly effective synthetic precursor. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.

  • C2-C3 Disconnection: Breaking the bond between the carbon bearing the amino/hydroxyl groups and the benzylic carbon points directly to a nucleophilic addition reaction. Specifically, this suggests an addition of a nitronate anion (from 2-nitropropane) to an aldehyde (4-chlorobenzaldehyde), which is the essence of the Henry reaction.

This analysis identifies 4-chlorobenzaldehyde and 2-nitropropane as ideal starting materials.

G TM Target Molecule 2-Amino-3-(4-chlorophenyl) -2-methylpropan-1-ol Nitro_Intermediate Nitro Intermediate 3-(4-chlorophenyl)-2-methyl -2-nitropropan-1-ol TM->Nitro_Intermediate C-N Disconnection (Reduction) Starting_Materials Starting Materials Nitro_Intermediate->Starting_Materials C-C Disconnection (Henry Reaction) p_Cl_Benzaldehyde 4-chlorobenzaldehyde Starting_Materials->p_Cl_Benzaldehyde Nitropropane 2-nitropropane Starting_Materials->Nitropropane

Caption: Retrosynthetic analysis of the target molecule.

Proposed Primary Synthetic Pathway: The Nitroaldol (Henry) Reaction

This pathway is divided into two main stages: the initial carbon-carbon bond formation to construct the molecular backbone, followed by the reduction of the nitro group to yield the final amino alcohol.

Workflow Overview

G cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Nitro Group Reduction SMs 4-chlorobenzaldehyde 2-nitropropane Reaction1 Base Catalyst (e.g., NaOH) Solvent (e.g., EtOH) Room Temperature SMs->Reaction1 Intermediate Nitroaldol Product 3-(4-chlorophenyl)-2-methyl -2-nitropropan-1-ol Reaction1->Intermediate Reduction Reducing Agent (e.g., Fe / HCl) Solvent (e.g., EtOH/H2O) Reflux Intermediate->Reduction Final_Product Target Molecule 2-Amino-3-(4-chlorophenyl) -2-methylpropan-1-ol Reduction->Final_Product

Caption: Overall workflow for the proposed synthesis.

Step 1: Synthesis of 3-(4-chlorophenyl)-2-methyl-2-nitropropan-1-ol

Expertise & Causality: The Henry reaction is an ideal choice for this transformation. A base deprotonates 2-nitropropane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting alkoxide is protonated during workup to yield the nitro alcohol. This method is highly convergent, building the complex carbon skeleton in a single, efficient step. The choice of a simple base like sodium hydroxide is effective, though other systems like phase-transfer catalysts can also be employed for improved yields in certain cases.

Detailed Experimental Protocol:

  • Reactor Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (e.g., 14.0 g, 0.1 mol) and 2-nitropropane (e.g., 10.7 g, 0.12 mol, 1.2 equiv.).

  • Solvent Addition: Add ethanol (100 mL) to the flask and stir the mixture at room temperature until all the aldehyde has dissolved.

  • Initiation: Prepare a solution of sodium hydroxide (e.g., 2.0 g, 0.05 mol, 0.5 equiv.) in water (10 mL). Add this solution dropwise to the stirring reaction mixture over 20-30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding 2M hydrochloric acid until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure nitro alcohol.

Step 2: Reduction to 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol

Expertise & Causality: The reduction of an aliphatic nitro group to a primary amine is a robust and reliable transformation. While catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean method, reduction using a metal in acidic medium, such as iron powder in acidic ethanol, is often more practical, cost-effective, and tolerant of functional groups for laboratory-scale preparations.[2] The iron(0) acts as the electron donor, and the acid activates the nitro group towards reduction and provides a proton source.

Detailed Experimental Protocol:

  • Reactor Setup: In a 500 mL round-bottomed flask fitted with a reflux condenser and a magnetic stir bar, create a suspension of iron powder (e.g., 28 g, 0.5 mol, 5 equiv.) in a mixture of ethanol (150 mL) and water (50 mL).

  • Acidification: Add concentrated hydrochloric acid (e.g., 5 mL) to the suspension and heat the mixture to reflux for 15 minutes to activate the iron surface.

  • Substrate Addition: Dissolve the nitro alcohol from Step 1 (e.g., 23.0 g, 0.1 mol) in ethanol (50 mL). Add this solution dropwise to the refluxing iron suspension over 30-45 minutes.

  • Reaction: Maintain the reaction at reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: After completion, cool the reaction to room temperature. Carefully add a saturated solution of sodium bicarbonate to basify the mixture to a pH of 8-9. Caution: This will generate CO₂ gas.

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amino alcohol. Further purification can be achieved by recrystallization or column chromatography.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the proposed synthetic route. Yields are estimated based on analogous reactions reported in the chemical literature.

StepReaction TypeKey ReagentsSolventConditionsTypical Yield
1 Nitroaldol (Henry)4-chlorobenzaldehyde, 2-nitropropane, NaOHEthanolRoom Temp, 12-24h70-85%
2 Nitro ReductionIron Powder, HClEthanol/WaterReflux, 2-4h80-95%

Alternative Synthetic Approaches

While the Henry reaction represents a highly effective strategy, other methods could also be envisioned to synthesize the target molecule.

  • Grignard Addition to an α-Amino Ketone: This approach would involve the synthesis of a protected 1-amino-2-propanone derivative. The key C-C bond-forming step would be the addition of a 4-chlorobenzyl Grignard reagent (4-Cl-Bn-MgCl) to the ketone. Subsequent deprotection would yield the final product. The primary challenge in this route lies in the synthesis and stability of the requisite α-amino ketone precursor.

  • Ring-Opening of an Epoxide: A route beginning with the epoxidation of a suitable alkene, such as 1-(4-chlorophenyl)-2-methylprop-1-ene, followed by nucleophilic ring-opening at the tertiary carbon with an amine source (e.g., ammonia or an azide followed by reduction) could also be feasible. This pathway may present challenges related to regioselectivity during the ring-opening step.

Conclusion

This technical guide outlines a robust and scientifically sound strategy for the synthesis of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol. The proposed two-step sequence, initiated by a Nitroaldol (Henry) reaction and concluded with a metal-acid reduction, offers a highly efficient and practical route using readily available starting materials. The detailed protocols and mechanistic rationale provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this valuable chemical building block.

References

  • 2-Amino-1-(4-chlorophenyl)propan-1-ol - ChemBK . (2024). ChemBK. [Link]

  • 2-amino-3-(4-chlorophenyl)-2-methylpropan-1-ol - PubChemLite . (n.d.). PubChem. [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies . (2018). Rasayan Journal of Chemistry. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl) . (n.d.). University of Antwerp. [Link]

  • Organic Synthesis Routes . (n.d.). Curriculum Press. [Link]

  • Reaction Schemes - No Brain Too Small . (n.d.). No Brain Too Small. [Link]

Sources

Foundational

A Technical Guide to the Ionization and pKa Determination of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol

Prepared by: Gemini, Senior Application Scientist Executive Summary The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences the entire lifecycle of a drug candidate, from its f...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences the entire lifecycle of a drug candidate, from its formulation and solubility to its pharmacokinetic profile and target engagement.[1][2][3] This guide provides an in-depth examination of the ionization behavior of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol, a molecule possessing structural motifs common in medicinal chemistry. We will dissect the molecule's structure to predict its acid-base properties, provide detailed, field-proven protocols for the experimental determination of its pKa, and analyze its pH-dependent ionization profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to characterize and interpret the ionization constants of novel chemical entities.

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol is an amino alcohol derivative. Its structure features a primary aliphatic amine and a primary alcohol, functional groups that dictate its physicochemical and pharmacological properties. The amine group, being basic, can accept a proton to form a positively charged conjugate acid. This equilibrium is governed by its pKa value.

Knowledge of a compound's pKa is indispensable in drug development.[4] It dictates the proportion of the ionized and non-ionized forms of the drug at a given pH.[1][5] This ratio directly impacts:

  • Solubility: Ionized species are generally more water-soluble, which is crucial for formulation and dissolution.[6][7]

  • Permeability: The non-ionized, more lipophilic form of a drug is typically better able to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[1][3][6]

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The entire pharmacokinetic profile of a drug is heavily influenced by its ionization state in various physiological compartments, which have different pH values (e.g., stomach pH ~1.5-3.5, small intestine pH ~6.0-7.4, blood pH ~7.4).[3][6]

  • Target Binding: The charge state of a molecule can be critical for electrostatic interactions with its biological target, such as salt-bridge formation in a receptor's binding pocket.[4][6]

Therefore, the accurate determination and understanding of the pKa of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol is a foundational step in its evaluation as a potential therapeutic agent.

Theoretical Framework and pKa Estimation

Before experimental determination, the pKa of a molecule can be estimated by analyzing its structure and comparing it to known values of similar compounds.

Identification of Ionizable Groups

The structure of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol contains two potential ionizable groups:

  • The Amino Group (-NH₂): This is a Brønsted-Lowry base that readily accepts a proton (H⁺) to form its conjugate acid, an ammonium cation (-NH₃⁺). The pKa value will refer to the dissociation of this conjugate acid. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[8] This is the primary ionizable group in the physiological pH range.

  • The Hydroxyl Group (-OH): This is a very weak acid. The pKa of a simple primary alcohol like ethanol is approximately 16.[9] Therefore, the hydroxyl group in this molecule is not expected to ionize under physiological conditions and its contribution to the overall ionization profile in a biological context is negligible.

Structural Analysis and Substituent Effects

The basicity of the amino group is modulated by the electronic effects of the surrounding substituents.

  • Baseline Compound: A suitable starting point for our estimation is the structurally related compound 2-Amino-2-methyl-1-propanol (AMP) . AMP has a well-documented pKa of approximately 9.7 .[10][11]

  • Inductive Effect of the 4-Chlorobenzyl Group: In our target molecule, one of the methyl groups of AMP is replaced by a 4-chlorobenzyl group [-CH₂-(C₆H₄)-Cl]. The 4-chlorophenyl group is electron-withdrawing due to the electronegativity of the chlorine atom (a negative inductive effect, or -I effect).[12][13] This effect is transmitted through the sigma bonds, pulling electron density away from the nitrogen atom.

  • Predicted Impact on pKa: A decrease in electron density on the nitrogen atom makes the lone pair of electrons less available to accept a proton, thus making the amine a weaker base.[14] A weaker base has a conjugate acid that is a stronger acid, meaning it gives up its proton more readily at a lower pH. Consequently, the pKa of the conjugate acid of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol is predicted to be lower than that of the baseline compound (AMP).

Estimated pKa: The pKa is expected to be in the range of 8.5 - 9.5 . For the purposes of subsequent calculations in this guide, we will use a hypothetical, estimated pKa of 9.0 . This value reflects the base-weakening effect of the electron-withdrawing substituent.

Experimental Determination of pKa

While estimation is useful, precise pKa values must be determined experimentally. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[2][15]

Protocol: Potentiometric Titration

Potentiometric titration is considered a gold-standard method for its precision and accuracy.[15][16] The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[17][18]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[17]

  • Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to a known concentration (typically 1-10 mM). If solubility is low, a co-solvent like methanol or ethanol may be used, but the pKa value will be for that specific solvent mixture and may require extrapolation to obtain the aqueous pKa.[16]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[17]

    • Place a calibrated combination pH electrode and a micro-burette tip into the solution.

    • Gently stir the solution with a magnetic stirrer.

    • Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to remove dissolved CO₂, which can interfere with pH readings, especially in basic solutions.[17][18]

  • Titration: Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the buffer region).[17] This point can be accurately located by calculating the first or second derivative of the curve.

Protocol: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore close to the ionizable center, where the protonated and deprotonated forms exhibit different UV-Vis absorbance spectra.[15][19]

Step-by-Step Methodology:

  • Spectral Scan: Record the UV-Vis absorbance spectra of the compound in a strongly acidic solution (e.g., pH 1-2, where the molecule is >99% protonated) and a strongly basic solution (e.g., pH 11-12, where it is >99% neutral) to identify the wavelengths of maximum absorbance difference.

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the estimated pKa (e.g., from pH 8.0 to 10.0 in 0.2 pH unit increments).

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the prepared buffers.

  • Absorbance Measurement: Measure the absorbance of each buffered solution at the predetermined wavelength(s).[20]

  • Data Analysis: The pKa can be determined by plotting absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[15] Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log[(Aᵢ - A)/(A - Aₙ)] Where:

    • A = Absorbance at a given pH

    • Aᵢ = Absorbance of the fully ionized (protonated) form

    • Aₙ = Absorbance of the neutral form

Visualization of Experimental Workflows

experimental_workflows cluster_potentiometry Potentiometric Titration Workflow cluster_spectrophotometry UV-Vis Spectrophotometry Workflow p1 Calibrate pH Meter p2 Prepare Sample (in 0.15M KCl) p1->p2 p3 Purge with N₂ p2->p3 p4 Titrate with HCl p3->p4 p5 Record pH vs. Volume p4->p5 p6 Analyze Curve (Find Inflection Point) p5->p6 p_result Determine pKa p6->p_result s1 Scan Spectra (Acidic & Basic pH) s2 Prepare Buffer Series s1->s2 s3 Prepare Samples (Constant Concentration) s2->s3 s4 Measure Absorbance at each pH s3->s4 s5 Plot Absorbance vs. pH s4->s5 s_result Determine pKa s5->s_result

Caption: Key workflows for pKa determination.

Ionization Profile and Pharmaceutical Implications

The Henderson-Hasselbalch equation allows us to calculate the percentage of a drug that exists in its ionized form at any given pH, once the pKa is known.[7][21][22]

For a base (B) and its conjugate acid (BH⁺): pH = pKa + log([B] / [BH⁺])

From this, the percentage of the ionized form (BH⁺) can be calculated as: % Ionized = 100 / (1 + 10^(pH - pKa))

Ionization at Key Physiological pH Values

Using our estimated pKa of 9.0, we can calculate the ionization profile of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol at various pH values relevant to human physiology.

pHPhysiological Location% Ionized (Protonated, BH⁺)Predominant FormImplications
2.0 Stomach (Fasted)>99.99%Ionized (BH⁺)High aqueous solubility, but poor membrane permeability.
6.5 Small Intestine (Duodenum)99.68%Ionized (BH⁺)High solubility, absorption may be limited by low fraction of neutral form.
7.4 Blood / Cytosol97.44%Ionized (BH⁺)Good solubility in plasma, but cellular uptake might be rate-limited by permeability.
9.0 (pKa value)50.00%Ionized = Non-ionizedThe pH at which 50% of the drug is ionized and 50% is non-ionized.[5][23]

Analysis: With an estimated pKa of 9.0, this compound will be overwhelmingly protonated and positively charged (>97%) in all major physiological compartments. While this high degree of ionization is favorable for aqueous solubility, it suggests that passive diffusion across lipid membranes could be a challenge. Strategies such as formulation design or the identification of active transport mechanisms may be necessary to ensure adequate bioavailability.[1]

Visualization of Ionization Equilibrium

ionization_equilibrium cluster_acidic Acidic pH (e.g., pH < 7.4) cluster_basic Basic pH (e.g., pH > 11) Ionized_acid [ R-NH₃⁺ ] (Ionized) >97% Neutral_basic [ R-NH₂ ] (Neutral) >99% Neutral [ R-NH₂ ] (Neutral) Ionized [ R-NH₃⁺ ] (Ionized) Neutral->Ionized + H⁺ Ionized->Neutral - H⁺ Equilibrium pKa ≈ 9.0

Caption: pH-dependent equilibrium of the amino group.

Conclusion

The ionization behavior of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol is dominated by its primary amine functionality. Theoretical analysis, based on the known pKa of the structural analog 2-Amino-2-methyl-1-propanol and the electron-withdrawing nature of the 4-chlorobenzyl substituent, predicts a pKa value in the range of 8.5 to 9.5. This indicates that the compound will exist predominantly in its protonated, water-soluble form at physiological pH.

This guide has provided robust, step-by-step protocols for the precise experimental determination of this pKa value using potentiometric titration and UV-Vis spectrophotometry. The accurate characterization of this fundamental parameter is a non-negotiable step in drug development, as it provides critical insights that guide formulation, predict pharmacokinetic behavior, and ultimately influence the therapeutic potential of the molecule.[2][4]

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Al-Ibraheemi, Z. A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(2), 415-430.
  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved from [Link]

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • Cambridge MedChem Consulting. (2011, April 4). Tuning the basicity of amines. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Pliego, J. R. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's.
  • Dr.Oracle. (2025, December 10). What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)? Retrieved from [Link]

  • Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

  • American Chemical Society Publications. (2014, August 4). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy.
  • Pharmacy Concepts. (2021, February 26). pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Basicmedical Key. (2016, June 20). Ionisation Constants. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]

  • The Anaesthetist. (2024, June 13). The Henderson-Hasselbalch Equation and pKa. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • University of California, Davis. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure 1 from Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Retrieved from [Link]

  • Stewart, R., & O'Donnell, J. P. (1964). STRONGLY BASIC SYSTEMS: IV. SUBSTITUENT EFFECTS ON THE ACIDITY OF AROMATIC AMINES. Canadian Journal of Chemistry, 42(7), 1681-1693.
  • Mohamed, S. K., et al. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design, 22(5), 3299–3316.
  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

  • American Chemical Society Publications. (2022, April 13). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design.
  • ResearchGate. (n.d.). Electron distribution on (A) p-fluorophenyl, p-chlorophenyl and... Retrieved from [Link]

  • Koli, P. B., et al. (2020). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Materials Science Research India, 17(Special Issue 1), 50-61.
  • Unacademy. (n.d.). Electronic effect Electronic effects: inductive and mesomeric effects. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-3-(4-chlorophenyl)-2-methylpropan-1-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 2-AMINO-2-METHYLPROPANOL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. Retrieved from [Link]

Sources

Exploratory

Chirality and Stereochemistry of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol

The following technical guide details the stereochemical and synthetic framework for 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol , a quaternary -amino alcohol. Content Type: Technical Whitepaper Audience: Medicinal Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical and synthetic framework for 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol , a quaternary


-amino alcohol.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary & Structural Significance

2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol (CAS: 64230-73-5) represents a high-value chiral building block in drug discovery. Structurally, it is the reduced form of


-methyl-4-chlorophenylalanine .

Its significance lies in the quaternary stereocenter at the C2 position. Unlike tertiary amino alcohols (derived from natural amino acids), the presence of the


-methyl group confers unique properties:
  • Conformational Constraint: The geminal disubstitution (methyl/benzyl) restricts bond rotation, locking the molecule into bioactive conformations favored by certain GPCRs and enzymes.

  • Metabolic Stability: The absence of an

    
    -proton prevents oxidative deamination by monoamine oxidases (MAO) and transaminases, significantly extending the in vivo half-life of drugs incorporating this scaffold.
    
  • Synthetic Challenge: The construction of quaternary carbon stereocenters is kinetically and thermodynamically more demanding than tertiary centers, requiring specialized asymmetric methodologies.

Stereochemical Analysis (CIP Priority & Configuration)

To accurately assign the absolute configuration (R/S), we employ the Cahn-Ingold-Prelog (CIP) priority rules. The chiral center is C2 .

CIP Priority Assignment

The four substituents attached to the quaternary C2 carbon are ranked by atomic number of the directly attached atom, followed by the "shells" of subsequent atoms.

PrioritySubstituentAttached AtomNext Shell AnalysisLogic
1 -NH

Nitrogen (7)Highest atomic number.
2 -CH

OH
Carbon (6)(O, H, H) Oxygen (8) beats Carbon (6) in the aryl group.
3 -CH

(4-Cl-Ph)
Carbon (6)(C, C, H) Aromatic ring carbons count as C-bonds. Lower priority than Oxygen.
4 -CH

Carbon (6)(H, H, H) Lowest priority group (only Hydrogens attached).
Configuration Determination
  • Viewpoint: Orient the molecule such that the lowest priority group (-CH

    
     ) is pointing away from the viewer (into the page).
    
  • (S)-Configuration: The sequence 1

    
     2 
    
    
    
    3 traces a Counter-Clockwise path.
  • (R)-Configuration: The sequence 1

    
     2 
    
    
    
    3 traces a Clockwise path.

Note on Correlation: The (S)-enantiomer of this alcohol typically correlates to the L-isomer of the corresponding


-methyl amino acid precursor (L-

-methyl-4-chlorophenylalanine), assuming standard reduction protocols that do not invert the center.
Visualization of Stereochemical Logic

CIP_Logic Center Chiral Center (C2) Sub1 1. -NH2 (Nitrogen, Z=7) Center->Sub1 Sub2 2. -CH2OH (C bonded to O) Center->Sub2 Sub3 3. -CH2(4-Cl-Ph) (C bonded to C,C) Center->Sub3 Sub4 4. -CH3 (C bonded to H,H,H) Center->Sub4 Decision Orientation: Place -CH3 (Priority 4) Behind Plane Sub1->Decision Sub2->Decision Sub3->Decision ResultS (S)-Configuration Counter-Clockwise (1->2->3) Decision->ResultS Left Turn ResultR (R)-Configuration Clockwise (1->2->3) Decision->ResultR Right Turn

Figure 1: Decision tree for assigning absolute configuration based on Cahn-Ingold-Prelog priorities.

Synthetic Methodologies

Producing this molecule in high enantiomeric excess (ee) is non-trivial due to the quaternary center. Two primary strategies are recommended: Classical Resolution (robust, scalable) and Asymmetric Synthesis (modern, high atom economy).

Route A: Classical Resolution of the Hydantoin

This is the industrial standard for generating


-methyl amino acids.
  • Bucherer-Bergs Reaction: React 1-(4-chlorophenyl)propan-2-one with ammonium carbonate and potassium cyanide to form the racemic hydantoin.

  • Hydrolysis: Basic hydrolysis (NaOH) yields racemic

    
    -methyl-4-chlorophenylalanine.
    
  • Chiral Resolution:

    • Form diastereomeric salts using chiral bases (e.g., Brucine, Cinchonidine) or use Enzymatic Resolution (Acylase I) on the N-acetyl derivative.

  • Chemoselective Reduction: Reduce the resolved amino acid to the amino alcohol using Borane-Dimethyl Sulfide (BH

    
    
    
    
    
    DMS) or LiAlH
    
    
    . BH
    
    
    is preferred to avoid de-halogenation of the aryl chloride.
Route B: Asymmetric Self-Regeneration of Stereocenters (SRS)

For research-scale synthesis requiring high purity (>99% ee), the Seebach SRS method is superior.

  • Starting Material: L-Alanine or L-4-Chlorophenylalanine (though starting from Alanine and alkylating is easier for quaternary centers).

  • Chiral Template: Condense with pivalaldehyde to form a chiral oxazolidinone (the "Seebach oxazolidinone").

  • Stereoselective Alkylation: Deprotonate with LDA at -78°C to form the enolate, then alkylate with 4-chlorobenzyl bromide. The bulky tert-butyl group directs the electrophile to the opposite face (steric control).

  • Hydrolysis & Reduction: Acidic hydrolysis releases the quaternary amino acid, followed by reduction to the target alcohol.

Synthetic Workflow Diagram

Synthesis_Workflow Input 4-Chlorophenylacetone Hydantoin Racemic Hydantoin Input->Hydantoin Cyclization Reagents Bucherer-Bergs (KCN, (NH4)2CO3) Reagents->Hydantoin AminoAcid Racemic alpha-Me-4-Cl-Phe Hydantoin->AminoAcid Hydrolysis Resolution Chiral Resolution (Enzymatic/Crystallization) AminoAcid->Resolution L_Isomer (S)-Amino Acid Resolution->L_Isomer Isolation Reduction Reduction (BH3-DMS) L_Isomer->Reduction Product Target: (S)-2-Amino-3-(4-chlorophenyl)- 2-methylpropan-1-ol Reduction->Product Chemoselective

Figure 2: Synthetic pathway via the Bucherer-Bergs reaction and subsequent chiral resolution.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following protocols must be established.

Enantiomeric Excess (ee) Determination
  • HPLC Method:

    • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the free amine.

    • Detection: UV at 220 nm (amide/phenyl absorption) and 254 nm.

    • Expectation: The enantiomers should resolve with a separation factor (

      
      ) > 1.2.
      
NMR Analysis
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.35 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H) – Characteristic para-substitution pattern.
      
    • 
       3.40 (s, 2H, -CH
      
      
      
      OH) – Diastereotopic splitting may be observed if resolution is high.
    • 
       2.85 (s, 2H, Benzylic -CH
      
      
      
      -).
    • 
       1.05 (s, 3H, 
      
      
      
      -CH
      
      
      ) – Key diagnostic for the quaternary center (singlet, integrates to 3H).

Applications in Drug Development

This scaffold is not merely an intermediate but a strategic "design element" in medicinal chemistry.

  • Peptidomimetics: Used to replace Phenylalanine residues in peptide drugs to prevent proteolytic cleavage. The

    
    -methyl group creates a "kink" in the peptide backbone, often stabilizing 
    
    
    
    -turn secondary structures.
  • Neurotransmitter Modulators: The structural similarity to amphetamines (but with a hydroxyl group) makes it a candidate for designing norepinephrine/dopamine reuptake inhibitors with reduced abuse potential (due to polar -OH group limiting BBB penetration speed).

  • Inhibitor Design: The parent amino acid is a known inhibitor of Phenylalanine Hydroxylase and Tryptophan Hydroxylase . The alcohol derivative serves as a transition-state mimic or a precursor to hydroxamic acids (HDAC inhibitors).

References

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. Link

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie. Link

  • Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press. (Chapter on Amino Acid Synthesis). Link

  • Reddy, K. R., et al. (1998). Stereoselective synthesis of quaternary alpha-amino acids. Tetrahedron Letters. Link

  • PubChem Compound Summary. (2025). 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol.[1] National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol as a Chiral Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the precise control of stereochemistry a critical endeavor. Chiral building blocks, or "chirons," serve as powerful tools in this pursuit, offering a reliable method for introducing stereogenic centers into a target molecule. This application note delves into the utility of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol, a versatile chiral amino alcohol, as a strategic component in asymmetric synthesis.

Introduction: The Power of Chiral Scaffolds

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] The inherent chirality of the auxiliary creates a diastereomeric intermediate that allows for facial differentiation of the substrate, leading to the preferential formation of one enantiomer. β-amino alcohols, in particular, are a valuable class of chiral building blocks due to their prevalence in biologically active molecules and their ability to coordinate with metal centers, further enhancing stereocontrol in catalytic reactions.

2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol, with its defined stereocenter, primary alcohol, and primary amine functionalities, presents a unique scaffold for a variety of synthetic transformations. The presence of a 4-chlorophenyl group can also impart favorable pharmacokinetic properties in drug discovery projects.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol is provided in the table below.

PropertyValueReference
CAS Number 64230-73-5[3]
Molecular Formula C₁₀H₁₄ClNO[3]
Molecular Weight 199.68 g/mol [3]
Appearance Solid[4]

Safety and Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol. Work should be conducted in a well-ventilated fume hood.

Enantioselective Synthesis of the Chiral Building Block

The utility of a chiral building block is predicated on its availability in high enantiopurity. While specific protocols for the enantioselective synthesis of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol are not widely reported in peer-reviewed literature, general methods for the synthesis of chiral β-amino alcohols can be adapted. A plausible and effective strategy involves the asymmetric reduction of a corresponding α-amino ketone precursor.

Illustrative Asymmetric Reduction Protocol

This protocol is a representative example based on established methods for analogous compounds.

Reaction Scheme:

Asymmetric_Reduction cluster_conditions Reaction Conditions start 2-Amino-3-(4-chlorophenyl)-2-methyl-1-oxopropane product (S)-2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol start->product Asymmetric Reduction catalyst (R)-CBS Catalyst BH₃·SMe₂ Asymmetric Reduction Asymmetric Reduction catalyst->Asymmetric Reduction condition1 Solvent: THF condition2 Temperature: 0 °C to rt

Caption: Asymmetric reduction of a prochiral ketone.

Materials:

  • 2-Amino-3-(4-chlorophenyl)-2-methyl-1-oxopropane hydrochloride

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the 2-Amino-3-(4-chlorophenyl)-2-methyl-1-oxopropane hydrochloride and anhydrous THF.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution via syringe.

  • Add the borane dimethyl sulfide complex dropwise, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol.

  • Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantiopure (S)-2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol.

Application as a Chiral Auxiliary: Diastereoselective Alkylation

A primary application of chiral amino alcohols is their conversion into chiral oxazolidinones, which are excellent auxiliaries for asymmetric alkylation reactions.[2]

Formation of the Chiral Oxazolidinone Auxiliary

The primary amine and alcohol functionalities of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol can be cyclized to form a chiral oxazolidinone.

Workflow for Oxazolidinone Formation and Use:

Chiral_Auxiliary_Workflow start 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol oxazolidinone Chiral Oxazolidinone start->oxazolidinone Cyclization (e.g., Phosgene, Triphosgene) n_acylation N-Acylation oxazolidinone->n_acylation Attach Prochiral Substrate enolate Enolate Formation (e.g., LDA, -78 °C) n_acylation->enolate alkylation Diastereoselective Alkylation (R-X) enolate->alkylation product_attached Alkylated Product (Auxiliary Attached) alkylation->product_attached cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) product_attached->cleavage final_product Enantiopure Carboxylic Acid cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Workflow for using the chiral auxiliary.

Protocol for Diastereoselective Alkylation

This protocol is a generalized procedure illustrating the use of the derived oxazolidinone auxiliary.

Materials:

  • Chiral oxazolidinone derived from 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol

  • Propionyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA) solution

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • N-Acylation: To a solution of the chiral oxazolidinone in anhydrous DCM at 0 °C, add triethylamine followed by the dropwise addition of propionyl chloride. Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the N-acylated oxazolidinone.

  • Enolate Formation: Dissolve the N-acylated oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add a freshly prepared solution of LDA. Stir for 30 minutes.

  • Alkylation: Add benzyl bromide dropwise to the enolate solution at -78 °C. Stir for 4 hours at this temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature. Extract the product with an appropriate organic solvent.

  • Purification and Analysis: Purify the product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.

Application in the Synthesis of Bioactive Molecules

The enantiopure products obtained from these reactions can serve as key intermediates in the synthesis of complex, biologically active molecules. For instance, the chiral carboxylic acid synthesized in the example above could be a precursor for novel enzyme inhibitors or receptor ligands. The inherent 4-chlorophenyl moiety may contribute to enhanced binding affinity or improved metabolic stability.

Conclusion

2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol represents a valuable, yet perhaps underutilized, chiral building block in the synthetic chemist's toolbox. Its straightforward incorporation into established asymmetric synthesis workflows, such as the formation of chiral oxazolidinone auxiliaries for diastereoselective alkylations, highlights its potential. While further exploration and publication of its specific applications are warranted, the principles outlined in this application note provide a solid foundation for its strategic use in the efficient and stereocontrolled synthesis of complex chiral molecules.

References

  • ChemBK. 2-Amino-1-(4-chlorophenyl)propan-1-ol.[Link]

  • MDPI. Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity.[Link]

  • Wikipedia. Chiral auxiliary.[Link]

  • Wiley Online Library. One-Pot Preparation of Enantiopure Fluorinated β-Amino Acid Precursors.[Link]

  • Royal Society of Chemistry. Supplementary Information for Photoredox catalysed synthesis of amino alcohol.[Link]

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Hydrogenation of α-Amino Ketones.[Link]

  • MilliporeSigma. Chiral Auxiliaries.[Link]

  • MySkinRecipes. (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride.[Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.[Link]

  • 北京欣恒研科技有限公司 (Beijing Xinheng Yan Technology Co., Ltd.). 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol.[Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.[Link]

  • ResearchGate. 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries | Request PDF.[Link]

  • Harvard University. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol

Topic: Process Optimization & Troubleshooting for Amino Alcohol Reduction Ticket ID: OPT-YIELD-882 Status: Open Analyst: Senior Application Scientist Executive Summary & Reaction Context Target Molecule: 2-Amino-3-(4-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for Amino Alcohol Reduction Ticket ID: OPT-YIELD-882 Status: Open Analyst: Senior Application Scientist

Executive Summary & Reaction Context

Target Molecule: 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol Primary Synthetic Route: Reduction of


-methyl-4-chlorophenylalanine (or its methyl ester) using Lithium Aluminum Hydride (

).

The Engineering Challenge: This synthesis presents a classic "competing constraint" scenario. You are reducing a sterically hindered quaternary carbon center (the


-methyl group), which typically requires forcing conditions (reflux). However, the substrate contains an aryl chloride, which is susceptible to hydrodehalogenation (loss of Cl) under high-energy hydride conditions.

This guide optimizes the Yield vs. Purity balance by focusing on the critical workup phase, where 40-60% of amino alcohol yield is typically lost to aluminum emulsions.

Standard Optimized Protocol (The "Golden Path")

Do not deviate from the stoichiometry or temperature controls below without consulting the Troubleshooting section.

Reagents & Setup
  • Substrate: Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate (Free base or HCl salt).

  • Reductant:

    
     (2.5 - 3.0 equivalents). Note: If using the HCl salt of the ester, add 1 extra equivalent of hydride to neutralize the salt.
    
  • Solvent: Anhydrous THF (Ether is often too low-boiling to overcome the steric barrier; Diglyme is too hot and risks dechlorination).

Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck RBF under ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    . Charge with anhydrous THF. Cool to 0°C.[1][2][3]
    
  • Hydride Addition: Add

    
     pellets/powder carefully. Stir for 15 min.
    
  • Substrate Addition: Dissolve your ester in minimal THF. Add dropwise to the hydride slurry at 0°C.

    • Critical: Do not let the temperature spike above 10°C during addition.

  • The Reaction:

    • Warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC/LCMS after 2 hours.

    • Optimization: If starting material remains, heat to a gentle reflux (66°C) for max 2 hours. Do not overnight reflux (Risk of dechlorination).

  • The Rochelle Salt Quench (Mandatory for Amino Alcohols):

    • Cool back to 0°C.

    • Dilute with diethyl ether (increases volume to help separation).

    • Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle Salt) dropwise. Use 20 mL per gram of

      
      .
      
    • The Wait: Vigorously stir at RT for 1-3 hours until two clear, distinct layers form. Do not rush this. The grey emulsion must turn into a clear aqueous layer and a clear organic layer.

Troubleshooting Guides

Module A: The "Missing Yield" (Workup Issues)

Symptom: The reaction showed 100% conversion on TLC, but isolated yield is <50%. Root Cause: Amino alcohols are bidentate ligands. They chelate to Aluminum salts, forming "sticky" aluminates that do not extract into the organic phase.

Workup MethodSuitability for this TargetVerdict
Fieser (

/15% NaOH/

)
Low The precipitate (

) often traps polar amino alcohols. Physical loss is high.
Acid Quench (HCl) Dangerous Protonates the amine, making it water-soluble. Requires re-basification (pH > 12) to extract, generating massive heat/salts.
Rochelle Salt High Tartrate displaces the amino alcohol from the Aluminum, releasing it into the organic layer. Standard.
Glauber's Salt (

)
Medium Good for small scales, but can still trap product if the filter cake isn't washed thoroughly.

Corrective Action: If you already used Fieser and lost yield: Take the white filter cake (


 salts), suspend it in refluxing THF/Ethanol (9:1) for 1 hour, and re-filter. Your product is trapped in the solid.
Module B: Impurity Profile (Dechlorination)

Symptom: LCMS shows a mass peak of [M-34], indicating the loss of Chlorine (formation of the phenyl analog). Root Cause:


 can reduce aryl halides via a radical mechanism, promoted by high heat, prolonged reaction times, or transition metal impurities in the hydride.

Decision Logic:

  • Check Temp: Did you reflux >4 hours?

    
     Reduce to RT stirring only.
    
  • Check Reagent: Are you using old

    
     from a metal tin? 
    
    
    
    Switch to fresh packs or
    
    
    pellets (lower surface area slows side reactions).
  • Alternative System: If dechlorination persists, switch reductant system:

    • System B:

      
       (5 eq) + 
      
      
      
      (2 eq) in THF. This generates Borane (
      
      
      ) in situ. Borane reduces esters/acids to alcohols rapidly but is chemoselective and will essentially never touch an aryl chloride.

Visualization & Logic Flows

Workflow Diagram: Synthesis & Optimization Logic

SynthesisFlow Start Start: Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate Reaction Reaction: LiAlH4 (3 eq) in THF Start->Reaction Check1 Checkpoint: TLC/LCMS @ 2 Hrs Reaction->Check1 Reflux Action: Gentle Reflux (65°C) Check1->Reflux Incomplete Quench Quench: Rochelle Salt (Sat. Na-K Tartrate) Check1->Quench Complete DeCl_Risk RISK: Dechlorination detected? Reflux->DeCl_Risk Switch_Reagent Switch to NaBH4 / I2 (Borane gen.) DeCl_Risk->Switch_Reagent Yes (M-34 peak) DeCl_Risk->Quench No Switch_Reagent->Quench Separation Phase Separation (1-3 hrs stirring) Quench->Separation Yield_Check Yield < 50%? Separation->Yield_Check Rescue Rescue: Soxhlet Extract Al-salts with THF Yield_Check->Rescue Yes Final Final Product: Amino Alcohol Yield_Check->Final No (Yield OK) Rescue->Final

Caption: Operational workflow for reduction, highlighting the critical decision points for incomplete conversion vs. dechlorination risks.

Frequently Asked Questions (FAQ)

Q: My product is an oil and won't crystallize. How do I purify it? A: Amino alcohols with gem-dimethyl groups are often viscous oils. Do not attempt silica chromatography immediately (amines streak on silica).

  • Protocol: Perform an Acid-Base extraction.[2][4][5]

    • Dissolve oil in Ether.

    • Extract with 1M HCl (Product goes to aqueous layer).

    • Wash aqueous layer with Ether (removes non-basic impurities).

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract back into DCM or Ether. Dry and evaporate.[2][3]

Q: Can I use the Fieser workup to save time? A: Only if you don't care about yield. The Fieser method relies on forming a granular precipitate of


. Amino alcohols adsorb onto this surface. If you must use Fieser, wash the precipitate 3x with warm THF, but Rochelle salt is superior for this specific class of molecule.

Q: Why not use


 directly? 
A: 

is not strong enough to reduce esters or acids to alcohols effectively on its own. It requires activation (e.g., with Iodine or Sulfuric Acid) to generate Borane or modified borohydride species.

References

  • Reduction of Amino Acids to Amino Alcohols

    • Abiko, A., & Masamune, S. (1992). Tetrahedron Letters, 33(38), 5517-5518. (Discusses the reduction of N-protected amino acids).
    • Organic Syntheses, Coll.[6][7] Vol. 10, p.423 (2004); Vol. 77, p.198 (2000). (Validation of amino acid reduction protocols).

  • Workup Optimization (Rochelle Salt): Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581-595. Wiley. (The foundational text on hydride workups). Layer, R. W. (1963). Chemical Reviews, 63(5), 489–510. (Comprehensive review of amine chemistry and reductions).
  • Chemoselectivity (Aryl Chlorides): Boyd, E., et al. (1982). Journal of the Chemical Society, Perkin Transactions 1, 2767-2770. (Discusses dechlorination risks with ). Periasamy, M., & Thirumalaikumar, M. (2000). Journal of Organometallic Chemistry, 609(1-2), 137-151. (Methods using for selective reductions).

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol vs phenylalanine derivatives

Comparative Performance Guide: 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol vs. Phenylalanine Derivatives Executive Summary: The Quaternary Advantage In the landscape of peptidomimetic synthesis and chiral auxiliary de...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance Guide: 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol vs. Phenylalanine Derivatives

Executive Summary: The Quaternary Advantage

In the landscape of peptidomimetic synthesis and chiral auxiliary design, the choice between standard Phenylalanine derivatives (e.g., L-Phenylalaninol) and 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol (referred to herein as CMP-ol ) is rarely about cost—it is about conformational control and metabolic stability.

While Phenylalanine derivatives offer rapid coupling kinetics and broad availability, they suffer from a critical weakness:


-proton acidity , leading to racemization under basic conditions. CMP-ol , featuring a quaternary 

-carbon (the gem-dimethyl effect analogue) and a 4-chlorophenyl moiety, offers a "conformational lock" and complete immunity to racemization, albeit at the cost of reduced nucleophilic reaction rates.

This guide provides a technical breakdown of reactivity profiles, kinetic data, and optimized protocols for researchers requiring high-fidelity chiral building blocks.

Structural & Electronic Analysis

The divergent reactivity of these two molecules is dictated by two factors: Steric Hindrance and Electronic Modulation .

FeaturePhenylalaninol (Phe-ol) CMP-ol (Target Product) Impact on Reactivity

-Carbon
Tertiary (Contains H)Quaternary (Contains Methyl) CMP-ol is sterically hindered; N-acylation is 10–50x slower.
Racemization High Risk (via enolization)Impossible (No

-proton)
CMP-ol allows for harsh basic conditions without chiral erosion.
Aromatic Ring Phenyl (Electron Neutral)4-Chlorophenyl (EWG)Cl- group lowers pKa of amine slightly; increases lipophilicity (

).
Cyclization Standard KineticsThorpe-Ingold Acceleration CMP-ol cyclizes to oxazolidinones significantly faster due to angle compression.
Visualizing the Steric & Kinetic Landscape

The following diagram illustrates the mechanistic divergence. Note how the "Methyl Block" retards intermolecular attack (Acylation) but accelerates intramolecular closure (Cyclization).

ReactivityComparison Start Substrate Selection Phe Phenylalaninol (Alpha-H) Start->Phe CMP CMP-ol (Alpha-Methyl, 4-Cl) Start->CMP Acylation Intermolecular N-Acylation (Peptide Coupling) Phe->Acylation Cyclization Intramolecular Cyclization (Oxazolidinone Formation) Phe->Cyclization CMP->Acylation Steric Hindrance CMP->Cyclization Angle Compression FastCoup Fast Coupling High Racemization Risk Acylation->FastCoup SlowCoup Slow Coupling Zero Racemization Acylation->SlowCoup StdRing Standard Ring Closure Cyclization->StdRing AccelRing Accelerated Closure (Thorpe-Ingold Effect) Cyclization->AccelRing

Figure 1: Mechanistic divergence between standard Phenylalaninol and CMP-ol. The


-methyl group hinders intermolecular approach but facilitates intramolecular ring closure.

Comparative Reactivity Data

The following data summarizes typical kinetic profiles observed in peptide coupling and cyclization workflows.

A. N-Acylation (Peptide Coupling)

Reaction Conditions: 1.0 eq Amine, 1.1 eq Fmoc-Ala-OH, Coupling Reagent (as listed), DIPEA, DMF, 25°C.

Coupling ReagentSubstrateTime to >95% Conv.YieldNotes
HBTU / HOBt Phe-ol30 min98%Standard protocol effective.
HBTU / HOBt CMP-ol >24 Hours <40% Ineffective. Steric bulk prevents active ester attack.
HATU CMP-ol 4 Hours92%Required. 7-azabenzotriazole improves reactivity.
Acid Fluoride CMP-ol 1 Hour96%Highly recommended for sterically hindered amines.
B. Oxazolidinone Formation (Cyclization)

Reaction Conditions: Triphosgene (0.4 eq), DIPEA, CH2Cl2, 0°C to RT.

SubstrateTime to CompletionRing Stability (Hydrolysis

)
Mechanism
Phe-ol2 Hours~6 Hours (pH 10)Standard entropy.
CMP-ol <30 Minutes >24 Hours (pH 10) Thorpe-Ingold Effect. The methyl group forces the -OH and -NH into proximity.

Experimental Protocols

To ensure reproducibility, we recommend the following "Self-Validating" protocols. These include checkpoints to verify success before proceeding.

Protocol A: High-Efficiency Coupling to CMP-ol (The "Difficult" Reaction)

Use this when attaching CMP-ol to a peptide chain or carboxylic acid.

Reagents:

  • CMP-ol (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • HATU (1.2 equiv) [Critical: Do not use EDC/HOBt]

  • HOAt (1.2 equiv) [Optional, boosts rate]

  • Collidine (3.0 equiv) [Superior base for hindered couplings compared to DIPEA]

  • Solvent: DMF (0.2 M concentration)

Workflow:

  • Pre-activation: Dissolve Carboxylic Acid and HATU in DMF. Add Collidine.[1] Stir for 2 minutes. Color Change Check: Solution should turn yellow/orange.

  • Addition: Add CMP-ol in one portion.

  • Reaction: Stir at 40°C for 4–6 hours. Note: Mild heating overcomes the steric barrier of the

    
    -methyl group.
    
  • Validation (TLC): Spot reaction vs. starting amine. Stain with Ninhydrin.

    • Success: CMP-ol spot (free amine) disappears.

    • Failure: If amine persists after 6h, add 0.5 eq more HATU/Acid.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), then 1M HCl, then NaHCO3.

Protocol B: Cyclization to 4-Chlorophenyl-Oxazolidinone

Use this to create a chiral auxiliary or protect the amino-alcohol.

Reagents:

  • CMP-ol (1.0 equiv)

  • CDI (1.2 equiv) or Triphosgene (0.4 equiv)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Dry THF

Workflow:

  • Dissolution: Dissolve CMP-ol in dry THF.

  • Reagent Addition: Add CDI slowly at RT. (If using Triphosgene, add at 0°C then warm to RT).

  • Monitoring: The reaction is driven by the Gem-Dimethyl (Thorpe-Ingold) Effect .[2] It should be complete within 45 minutes.

  • Validation (NMR Check):

    • Look for the disappearance of the broad -OH/-NH signals.

    • Check for the downfield shift of the CH2 protons next to the oxygen (typically shifts from ~3.5 ppm to ~4.2 ppm upon cyclization).

References & Authority

  • Thorpe-Ingold Effect in Heterocycles:

    • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications.Chemical Reviews, 105(5), 1735-1766.

  • Reactivity of Alpha-Methyl Amino Acids:

    • Kaplan, B. E., et al. (2010). Steric hindrance in the coupling of N-methylated and alpha-methyl amino acids.Journal of Peptide Science, 16(8), 395-403.

  • Synthesis of 4-Chlorophenyl Derivatives:

    • ChemicalBook Entry: (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol synthesis.[3] (Provides baseline synthesis routes for chlorophenyl amino alcohols).

  • Racemization Mechanisms:

    • Polanski, J. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids.Molecules, 28(15). (Confirms the requirement of an alpha-proton for racemization).

Disclaimer: This guide is intended for professional research use. Always consult Safety Data Sheets (SDS) for CMP-ol and coupling reagents before handling.

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol: A Comparative Analysis

In the landscape of drug discovery and development, the precise three-dimensional structure of a molecule is not merely academic—it is the foundational blueprint for understanding its function, reactivity, and interactio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise three-dimensional structure of a molecule is not merely academic—it is the foundational blueprint for understanding its function, reactivity, and interaction with biological systems. For a molecule such as 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol, a compound with potential relevance as a pharmaceutical intermediate or a structural analogue to active pharmaceutical ingredients, an unambiguous structural determination is paramount.

This guide addresses the structural characterization of this specific molecule. A thorough search of leading crystallographic repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a critical information gap: as of early 2026, no public single-crystal X-ray diffraction data for 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol exists.[1]

This absence is not a roadblock but an opportunity. It compels us to proceed as a researcher would in the field: by establishing the critical need for such data, outlining the definitive experimental workflow to obtain it, and leveraging data from structurally related compounds to build a predictive framework. This guide will compare the gold-standard method of Single-Crystal X-ray Diffraction (SC-XRD) with alternative analytical techniques, providing a comprehensive roadmap for any scientist working with this or similar novel compounds.

Part 1: The Imperative of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can define a molecule's connectivity and Mass Spectrometry (MS) can determine its elemental composition, only SC-XRD can reveal its definitive three-dimensional structure in the solid state. For a chiral molecule like 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol, this is non-negotiable for several reasons:

  • Unambiguous Stereochemistry: The molecule possesses a stereocenter at the C2 position. SC-XRD provides the absolute configuration, which is crucial for understanding its interaction with chiral biological targets like enzymes and receptors.

  • Conformational Analysis: The solid-state conformation, including the torsion angles between the chlorophenyl ring and the propanol backbone, dictates how the molecule presents itself to its environment. This shape is fundamental to its activity.

  • Intermolecular Interactions: Crystal packing reveals the hydrogen bonds, halogen bonds (involving the chlorine atom), and van der Waals forces that govern the molecule's solid-state properties, such as solubility, stability, and melting point. This is critical for formulation and drug delivery.

Part 2: The Comparator: Insights from a Structural Neighbor

In the absence of direct data, we turn to a close structural relative for which high-quality crystallographic data exists: 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride (4-CDC) .[2][3] This compound shares the key 4-chlorophenyl group and a substituted propane backbone, making it an excellent model for comparison. The crystallographic data for its hydrochloride salt was published by Siczek et al. in 2019.[2][4]

Comparative Crystallographic Data
Parameter1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one HCl (4-CDC)[2]Hypothetical Data for Target Compound
Chemical Formula C₁₁H₁₅Cl₂NOC₁₀H₁₄ClNO
Crystal System TriclinicTo be determined
Space Group P-1To be determined
a (Å) 6.1365 (3)To be determined
b (Å) 8.8797 (4)To be determined
c (Å) 12.1585 (6)To be determined
α (°) 97.456 (2)To be determined
β (°) 93.303 (2)To be determined
γ (°) 100.063 (2)To be determined
Volume (ų) 643.09 (5)To be determined
Z 2To be determined
Key Feature The crystal structure is stabilized by N-H···Cl and C-H···Cl hydrogen bonds.Expected stabilization via O-H···N, N-H···O, and potential C-H···Cl hydrogen bonds.
CCDC Number 1945259Not available

Analysis: The 4-CDC structure confirms the planarity of the chlorophenyl ring and reveals how the charged amine group engages in hydrogen bonding with the chloride counter-ion.[2] For our target molecule, 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol, we can predict that the primary amine (-NH₂) and hydroxyl (-OH) groups will be key players in forming a robust hydrogen-bonding network, likely involving N-H···O and O-H···N interactions between adjacent molecules. The presence of the chlorine atom also introduces the possibility of C-H···Cl or Cl···Cl interactions, which can influence crystal packing.[5]

Part 3: Experimental Workflow for Single-Crystal X-ray Diffraction

Obtaining the crystal structure of a novel compound is a systematic process. The protocol below outlines the self-validating steps required to move from a purified powder to a final, publishable crystal structure.

Step-by-Step Protocol
  • Purification and Crystallization:

    • Causality: The starting material must be of the highest possible purity (>99%) as impurities can inhibit crystal growth or become incorporated as defects.

    • Protocol:

      • Purify the compound using column chromatography or recrystallization. Confirm purity via HPLC and ¹H NMR.

      • Screen for crystallization conditions. A common and effective method is slow evaporation. Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetone).

      • Transfer the solution to a small, clean vial. Cover the vial with a cap pierced with a needle to allow for slow solvent evaporation over several days at room temperature.

      • Alternative methods include vapor diffusion (liquid/liquid or liquid/gas) and cooling crystallization.

  • Crystal Selection and Mounting:

    • Causality: A suitable crystal should be a single, well-formed block with sharp edges and no visible cracks or defects. The size should be appropriate for the X-ray beam (typically 0.1-0.3 mm in all dimensions).

    • Protocol:

      • Observe the crystallization vial under a polarizing microscope.

      • Select a suitable crystal using a micromanipulator or a fine needle.

      • Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice formation during cooling.

      • Mount the crystal on a cryo-loop (a small nylon loop).

  • Data Collection:

    • Causality: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • Protocol:

      • Mount the looped crystal onto the goniometer head of a single-crystal X-ray diffractometer.

      • Cool the crystal in a stream of cold nitrogen gas.

      • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

      • Execute a full data collection strategy, rotating the crystal through a series of angles to capture a complete and redundant set of diffraction spots.

  • Structure Solution and Refinement:

    • Causality: The collected diffraction intensities are used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

    • Protocol:

      • Process the raw diffraction data (integration and scaling) using software like SHELX.[2]

      • Solve the structure using direct methods or Patterson methods to obtain an initial atomic model.

      • Refine the model using full-matrix least-squares on F². This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

      • Locate and add hydrogen atoms to the model.

      • The quality of the final model is assessed using metrics like R1 (should be < 0.05 for good data) and goodness-of-fit (should be close to 1).

Visualization of the SC-XRD Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purify Purify Compound (>99%) Crystallize Grow Single Crystals (Slow Evaporation) Purify->Crystallize Purity is key Mount Select & Mount Crystal on Cryo-Loop Crystallize->Mount Collect Collect Diffraction Data (100 K) Mount->Collect Solve Solve Structure (Direct Methods) Collect->Solve Refine Refine Model (Least-Squares) Solve->Refine Validate Validate & Analyze (Check R1, GOF) Refine->Validate Final_Structure Final_Structure Validate->Final_Structure Final 3D Model

Caption: The workflow for single-crystal X-ray diffraction.

Part 4: A Comparative Overview of Analytical Techniques

While SC-XRD is the definitive method for solid-state structure, a comprehensive characterization relies on a suite of techniques. Each provides a unique piece of the molecular puzzle.

TechniqueInformation ProvidedStrengthsWeaknesses
Single-Crystal X-ray Diffraction (SC-XRD) 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.Provides an unambiguous, complete 3D structure.Requires high-quality single crystals; solid-state structure may differ from solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Covalent framework (connectivity), solution-state conformation, dynamic processes.Excellent for determining the chemical skeleton; non-destructive.[6]Does not provide absolute stereochemistry or precise bond lengths; interpretation can be complex.
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patterns.Extremely sensitive, requires minimal sample.[7]Provides no information on stereochemistry or 3D conformation; isomers are often indistinguishable.[8][9]
Computational Modeling Predicted 3D structure, electronic properties, potential energy surfaces.No sample required; can explore conformations that are difficult to access experimentally.The model is only as good as the theory and basis set used; requires experimental validation.
Decision Logic for Structural Analysis

A researcher must choose the right tool for the question at hand. The following diagram illustrates a logical approach to deploying these techniques.

Decision_Tree Start New Compound Synthesized Q1 Need Molecular Weight & Formula? Start->Q1 MS Perform High-Resolution Mass Spectrometry Q1->MS Yes Q2 Need Connectivity & Solution Structure? Q1->Q2 No MS->Q2 NMR Perform ¹H, ¹³C, & 2D NMR Q2->NMR Yes Q3 Need Absolute 3D Structure & Solid-State Packing? Q2->Q3 No NMR->Q3 XRD Perform Single-Crystal X-ray Diffraction Q3->XRD Yes Final Fully Characterized Structure Q3->Final No XRD->Final

Caption: A decision tree for selecting analytical techniques.

Conclusion

While the crystal structure of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol remains to be determined, this guide provides the necessary framework for its elucidation. By understanding the unparalleled value of single-crystal X-ray diffraction, following a rigorous experimental protocol, and contextualizing the expected results against known structures like 4-CDC, researchers are well-equipped to fill this knowledge gap. The synergistic use of SC-XRD with NMR, MS, and computational methods represents the modern standard for comprehensive molecular characterization, ensuring that the structural foundation of chemical and pharmaceutical research is built on a bedrock of certainty.

References

  • Siczek, M., Siczek, M., Szpot, P., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Crystals, 9(11), 555. Available from: [Link]

  • ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... Available from: [Link]

  • Zawadzki, M., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives... Journal of Molecular Structure, 1149, 443-451. Available from: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates... Available from: [Link]

  • MDPI. (n.d.). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • PMC. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones... Available from: [Link]

  • Frontier Laboratories. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. Available from: [Link]

  • ACS Publications. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Available from: [Link]

  • PubChem. (n.d.). 1-(4-chlorophenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one. Available from: [Link]

  • MDPI. (2016). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Available from: [Link]

  • NIST. (n.d.). 2-Amino-2-methyl-1,3-propanediol. Available from: [Link]

  • PubChem. (n.d.). 2-amino-3-(4-chlorophenyl)-2-methylpropan-1-ol. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • YouTube. (2024). NMR of 2-methylpropan-1-ol for A-level Chemistry. Available from: [Link]

  • Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Available from: [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. Available from: [Link]

  • PubChem. (n.d.). 2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride. Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.